molecular formula C12H12N6OS B4526078 1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4526078
M. Wt: 288.33 g/mol
InChI Key: DXSMYWZCFLBKMS-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrazolo[3,4-b]pyridine core, which is a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound also features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This unique structure imparts the compound with various chemical and biological properties, making it a subject of interest in scientific research.

Safety and Hazards

As with any chemical compound, safety and hazards would depend on the specific properties of the compound, including its reactivity, toxicity, and handling precautions. While 1,3,4-thiadiazoles have been found to have low toxicity and great in vivo stability , specific safety data for “1,3,6-trimethyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is not available in the sources I found.

Future Directions

The 1,3,4-thiadiazole moiety has shown promise in various fields of medicinal chemistry due to its wide range of biological activities. Future research could focus on synthesizing new derivatives and evaluating their biological activities, as well as studying their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in ethanol with hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions. Additionally, large-scale production may require the development of efficient purification methods to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of the pyrazolo[3,4-b]pyridine and thiadiazole rings, which imparts a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-6-4-8(11(19)15-12-16-13-5-20-12)9-7(2)17-18(3)10(9)14-6/h4-5H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMYWZCFLBKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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1,3,6-trimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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